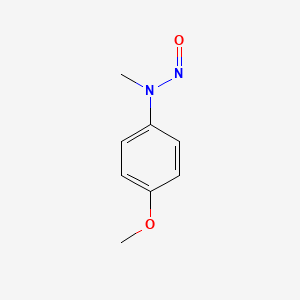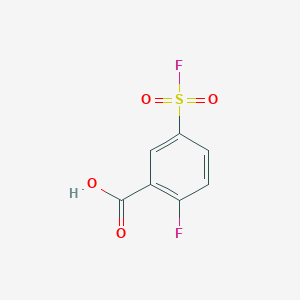![molecular formula C13H16ClNO5S B6163209 3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride CAS No. 944887-56-3](/img/new.no-structure.jpg)
3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride is a complex organic compound known for its versatile applications in various fields of scientific research. This compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride typically involves multiple steps:
Starting Materials: The synthesis begins with 3-methyl-4-hydroxybenzenesulfonyl chloride.
Etherification: The hydroxy group is etherified with 2-(morpholin-4-yl)-2-oxoethanol under basic conditions to form the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride undergoes several types of chemical reactions:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: While the compound itself is not typically oxidized or reduced, it can participate in reactions where other functional groups are modified.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are often used to maintain the reactivity of the sulfonyl chloride group.
Catalysts: Base catalysts like triethylamine (TEA) are frequently employed to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids, depending on the nucleophile used.
科学研究应用
Chemistry
In synthetic chemistry, 3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine
In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonation reactions. This modification can alter the biological activity and stability of these molecules, making it useful in drug development and biochemical studies.
Industry
In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its ability to form stable sulfonate esters and amides makes it useful in the manufacture of dyes, surfactants, and polymers.
作用机制
The mechanism by which 3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride exerts its effects is primarily through nucleophilic substitution reactions The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a methyl group.
4-Methylbenzenesulfonyl chloride: Lacks the ether linkage and morpholine ring.
4-Chlorobenzenesulfonyl chloride: Contains a chlorine atom instead of the methyl and ether groups.
Uniqueness
What sets 3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride apart is the presence of the morpholine ring and the ether linkage, which confer unique reactivity and solubility properties. These features make it particularly useful in applications requiring specific chemical modifications and interactions.
属性
CAS 编号 |
944887-56-3 |
|---|---|
分子式 |
C13H16ClNO5S |
分子量 |
333.8 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




